

# 2,7-Diazaspiro[4.5]decan-3-one chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,7-Diazaspiro[4.5]decan-3-one

Cat. No.: B1395335

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An In-Depth Technical Guide to the Chemical Properties and Applications of **2,7-Diazaspiro[4.5]decan-3-one**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

The diazaspiro[4.5]decan framework represents a class of "privileged scaffolds" in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a unique structural foundation for designing selective and high-affinity ligands for a multitude of biological targets. This guide focuses on a specific, valuable member of this family: **2,7-Diazaspiro[4.5]decan-3-one**. We will explore its core chemical properties, potential synthetic strategies, reactivity, and its burgeoning role as a versatile building block in the development of novel therapeutics, from kinase inhibitors to receptor antagonists. This document serves as a technical resource, synthesizing publicly available data with expert insights to empower researchers in leveraging this scaffold for their drug discovery programs.

## The Diazaspiro[4.5]decan Scaffold: A Foundation for 3D Diversity

Spirocyclic systems, characterized by two rings connected through a single, shared carbon atom, have gained significant traction in drug design. Unlike flat, aromatic systems that dominate many legacy drugs, spirocycles introduce a well-defined three-dimensional geometry.

The 6,7-Diazaspiro[4.5]decane scaffold is a prominent example of a privileged heterocyclic motif that has been instrumental in developing potent and orally bioavailable therapeutic agents, particularly for G-protein coupled receptors (GPCRs) like the neurokinin-1 (NK1) receptor.<sup>[1]</sup> This structural rigidity helps to reduce the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity.

**2,7-Diazaspiro[4.5]decan-3-one** builds upon this foundation by incorporating a lactam function and two distinct nitrogen atoms, offering multiple, vectorially defined points for chemical modification and interaction with biological macromolecules.

## Core Physicochemical Properties

Understanding the fundamental properties of **2,7-Diazaspiro[4.5]decan-3-one** is critical for its application in synthesis and drug development. The compound is commercially available, typically as a solid or liquid with a purity of 95%. Proper handling and storage are crucial; it should be kept in a dark place under an inert atmosphere at 2-8°C to ensure its stability.<sup>[2]</sup>

Property	Value	Source
CAS Number	1158750-89-0	
Molecular Formula	C <sub>8</sub> H <sub>14</sub> N <sub>2</sub> O	<a href="#">[3]</a>
Molecular Weight	154.21 g/mol	<a href="#">[4]</a>
Appearance	Solid or liquid	
InChI Key	BBJZOKHHRARXIG-UHFFFAOYSA-N	<a href="#">[3]</a>
SMILES	C1CC2(CC(=O)NC2)CNC1	<a href="#">[3]</a>
Predicted XlogP	-0.6	<a href="#">[3]</a>
Storage	2-8°C, Inert atmosphere, Dark	<a href="#">[2]</a>
Monoisotopic Mass	154.11061 Da	<a href="#">[3]</a>

**Safety Profile:** The compound is classified as a warning-level hazard. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye

irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[\[2\]](#) Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this reagent.

## Synthesis and Characterization

While **2,7-Diazaspiro[4.5]decan-3-one** is commercially available, understanding its synthesis is key for analog development. A specific, peer-reviewed protocol for this exact isomer is not readily found in open literature, suggesting proprietary methods. However, a plausible retrosynthetic approach can be designed based on established organic chemistry principles for constructing spirocyclic lactams.

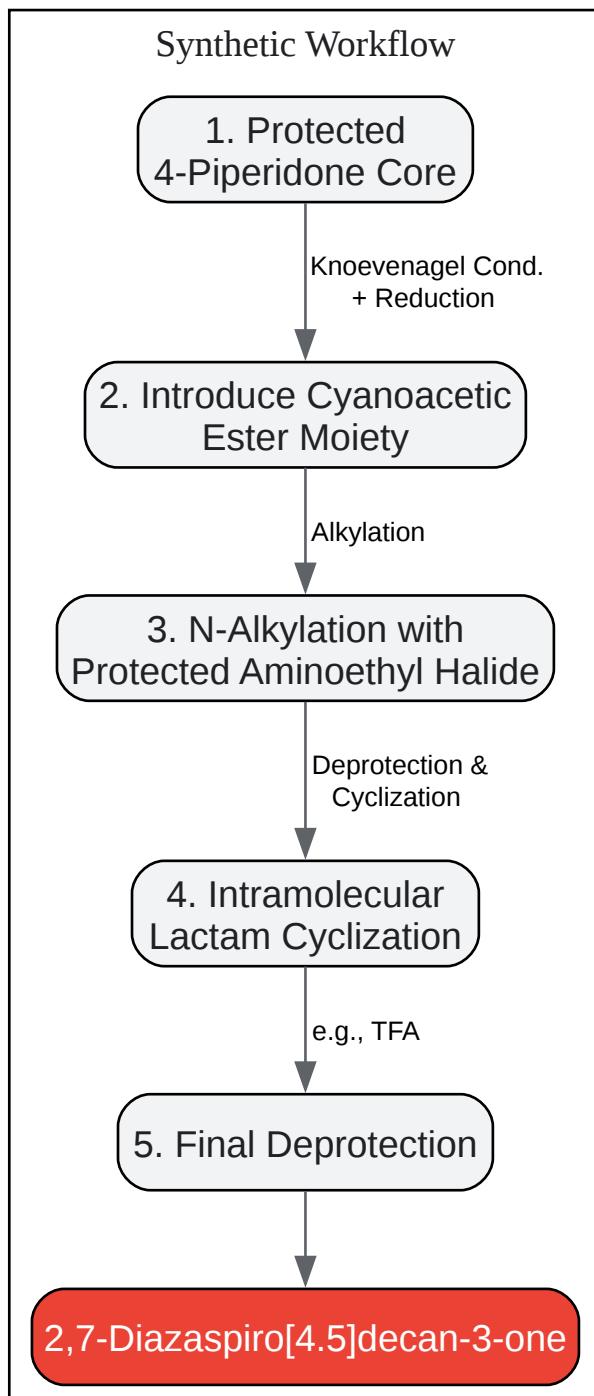
A representative strategy would involve the Dieckmann condensation or a related intramolecular cyclization of a suitably substituted piperidine precursor. The key is the formation of the five-membered lactam ring onto the pre-existing six-membered piperidine ring.

## Representative Synthetic Protocol

This protocol is a conceptual workflow based on common synthetic strategies for related spirocyclic systems.

- Step 1: Synthesis of the Piperidine Core. Begin with a commercially available 4-piperidone derivative, which is protected at the nitrogen (e.g., with a Boc group).
- Step 2: Introduction of the Acetic Acid Ester Moiety. Perform a Strecker or similar reaction at the ketone to introduce an amino and a nitrile group, followed by hydrolysis and esterification. Alternatively, a cyanoacetic acid ester can be added via Knoevenagel condensation, followed by reduction of the double bond and the nitrile.
- Step 3: N-Alkylation. The newly introduced amino group is then alkylated with a protected aminoethyl halide (e.g., N-Boc-2-bromoethylamine).
- Step 4: Intramolecular Cyclization. After deprotection of the Boc group on the ethylamine chain, the free amine can undergo an intramolecular amidation/cyclization with the ester group to form the desired lactam ring.

- Step 5: Final Deprotection. The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., TFA for a Boc group) to yield the final product, **2,7-Diazaspiro[4.5]decan-3-one**.



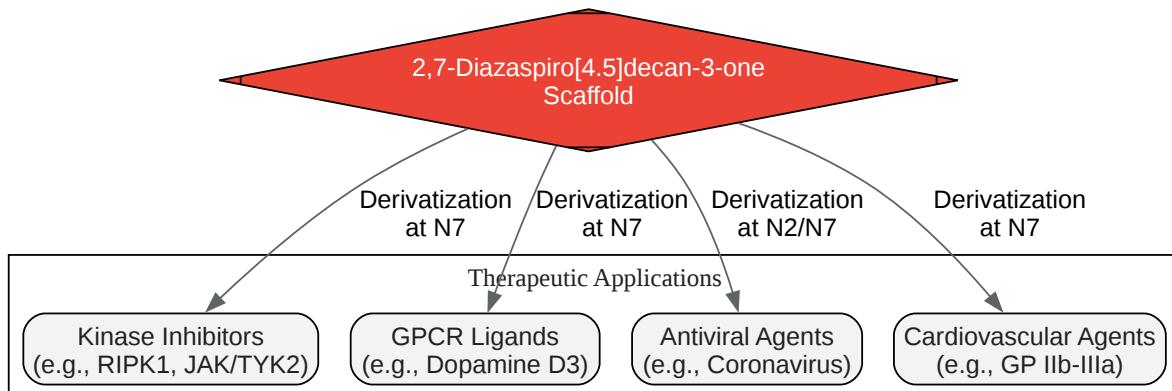
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Caption: Proposed synthetic workflow for **2,7-Diazaspiro[4.5]decan-3-one**.

## Reactivity and Derivatization Potential

The true value of **2,7-Diazaspiro[4.5]decan-3-one** in drug discovery lies in its potential for derivatization. The molecule contains two key reactive sites: the secondary amine at the 7-position and the lactam nitrogen at the 2-position.

- N7-Position (Piperidine Nitrogen): This secondary amine is the more nucleophilic and sterically accessible of the two nitrogens. It is the primary site for introducing diversity elements. Standard reactions include:
  - N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.
  - N-Acylation: Formation of amides by reacting with acid chlorides or activated carboxylic acids.
  - N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aromatic moieties.
  - Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
- N2-Position (Lactam Nitrogen): While less reactive than the N7 amine, the lactam nitrogen can also be functionalized, typically under more forcing conditions. Alkylation or acylation at this position can further modulate the compound's properties.
- C4-Position: The methylene group alpha to the lactam carbonyl can potentially be functionalized after deprotonation with a strong base, although this is less common.



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- To cite this document: BenchChem. [2,7-Diazaspiro[4.5]decan-3-one chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1395335#2-7-diazaspiro-4-5-decan-3-one-chemical-properties>

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